molecular formula C7H8N4O2+2 B12520065 4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine

4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine

Katalognummer: B12520065
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: QENGMPDKFVBFSH-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine is a heterocyclic organic compound known for its unique structure and properties. It is commonly used in peptide synthesis as a coupling reagent and has applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine typically involves the reaction of 3-aminobenzoic acid with nitrous acid to form the corresponding diazonium salt. This intermediate is then cyclized to form the desired benzotriazine compound . The reaction conditions often include acidic or basic environments, and the use of solvents such as water or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Wirkmechanismus

The mechanism of action of 4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine involves its ability to form stable intermediates during chemical reactions. It acts as a coupling reagent by activating carboxyl groups, facilitating the formation of peptide bonds . The compound can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine is unique due to its specific structure, which allows it to act as an effective coupling reagent without causing racemization. Its ability to form stable intermediates and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C7H8N4O2+2

Molekulargewicht

180.16 g/mol

IUPAC-Name

4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine

InChI

InChI=1S/C7H7N4O2/c8-7-9-11(13)6-4-2-1-3-5(6)10(7)12/h1-4,12H,(H2,8,9,13)/q+1/p+1

InChI-Schlüssel

QENGMPDKFVBFSH-UHFFFAOYSA-O

Kanonische SMILES

C1=CC=C2C(=C1)[N+](=C(N[N+]2=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.